3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
Brand Name: Vulcanchem
CAS No.: 158550-93-7
VCID: VC21125822
InChI: InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin

CAS No.: 158550-93-7

Cat. No.: VC21125822

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin - 158550-93-7

Specification

CAS No. 158550-93-7
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name 7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol
Standard InChI InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3
Standard InChI Key FHBKGUVKPKDHKT-UHFFFAOYSA-N
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O
Canonical SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator